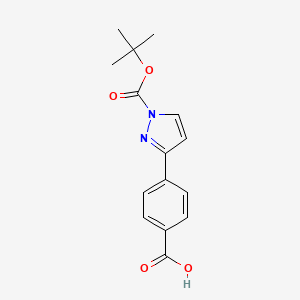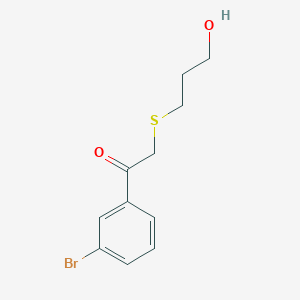![molecular formula C15H19BF2O2 B13487821 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopropyl ring substituted with difluoro and phenyl groups, and a dioxaborolane ring with tetramethyl substitution. The stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.
Métodos De Preparación
The synthesis of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through selective halogenation and subsequent substitution reactions.
Formation of the dioxaborolane ring: This involves the reaction of a boronic acid or boronate ester with a suitable diol under dehydrating conditions to form the dioxaborolane ring.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoro and phenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions or other molecules.
Comparación Con Compuestos Similares
Similar compounds include other cyclopropyl and dioxaborolane derivatives, such as:
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to its specific stereochemistry and substitution pattern.
Cyclopropylboronic acids: These compounds share the cyclopropyl and boronic acid functional groups but differ in their specific substituents and stereochemistry.
Dioxaborolane derivatives: These compounds share the dioxaborolane ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19BF2O2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-11(15(12,17)18)10-8-6-5-7-9-10/h5-9,11-12H,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
WUXNWDSLWYRGRW-VXGBXAGGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(F)F)C3=CC=CC=C3 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
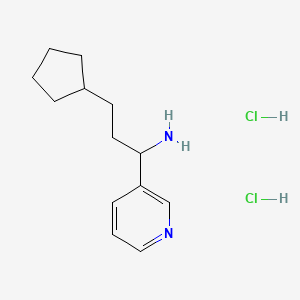
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
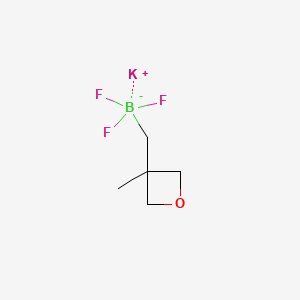

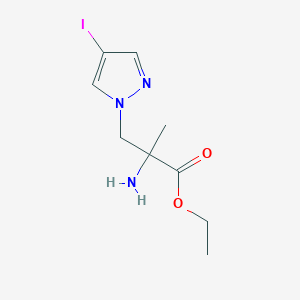
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

